molecular formula C3H9NO3 B14659869 Alanine-water CAS No. 39665-11-7

Alanine-water

Cat. No.: B14659869
CAS No.: 39665-11-7
M. Wt: 107.11 g/mol
InChI Key: MGFABWHAKRHWOV-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alanine is an α-amino acid that is used in the biosynthesis of proteins. It contains an amine group and a carboxylic acid group, both attached to the central carbon atom, which also carries a methyl group side chain. Alanine is classified as a nonpolar, aliphatic amino acid. Under biological conditions, it exists in its zwitterionic form with its amine group protonated and its carboxyl group deprotonated . Alanine is non-essential to humans as it can be synthesized metabolically and does not need to be present in the diet .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alanine can be synthesized through several methods. One common method is the reductive amination of pyruvate. This is a two-step process where α-ketoglutarate, ammonia, and NADH are converted by glutamate dehydrogenase to glutamate, NAD+, and water. The amino group of the newly formed glutamate is then transferred to pyruvate by an aminotransferase enzyme, regenerating the α-ketoglutarate and converting the pyruvate to alanine .

Industrial Production Methods: In industrial settings, alanine is often produced through fermentation processes using microorganisms. These microorganisms are genetically engineered to overproduce alanine by optimizing the metabolic pathways involved in its synthesis .

Chemical Reactions Analysis

Types of Reactions: Alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Alanine exerts its effects through various mechanisms:

Properties

CAS No.

39665-11-7

Molecular Formula

C3H9NO3

Molecular Weight

107.11 g/mol

IUPAC Name

(2S)-2-aminopropanoic acid;hydrate

InChI

InChI=1S/C3H7NO2.H2O/c1-2(4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H2/t2-;/m0./s1

InChI Key

MGFABWHAKRHWOV-DKWTVANSSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N.O

Canonical SMILES

CC(C(=O)O)N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.